Ppads tetrasodium salt
Overview
Description
PPADS Tetrasodium Salt is a non-selective purinergic antagonist of P2 ATP receptors . It blocks recombinant P2X 1, P2X 2, P2X 3, P2X 5, native P2Y 2 -like, and recombinant P2Y 4 receptors . It also delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .
Molecular Structure Analysis
The molecular weight of PPADS Tetrasodium Salt is 599.3 . Its chemical formula is C14H10N3Na4O12PS2 . The compound is soluble to 100 mM in water .Chemical Reactions Analysis
PPADS Tetrasodium Salt is known to block recombinant P2X 1, P2X 2, P2X 3, P2X 5, native P2Y 2 -like, and recombinant P2Y 4 receptors . It also delays the onset of calcium responses to mild hypoosmotic stress in cortical slices .Physical And Chemical Properties Analysis
PPADS Tetrasodium Salt is a solid substance with a red to orange color . It has a molecular weight of 599.3 and a chemical formula of C14H10N3Na4O12PS2 . It is soluble to 100 mM in water .Scientific Research Applications
PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It blocks recombinant P2X1, P2X2, P2X3, P2X5 (IC50 = 1 - 2.6 μM), native P2Y2-like (IC50 0.9 mM), and recombinant P2Y4 (IC50 15 mM) receptors . This means it can inhibit the action of these receptors, which are involved in various physiological processes.
One application of PPADS tetrasodium salt is in the study of calcium responses to mild hypoosmotic stress in cortical slices . In this context, it is used to delay the onset of these responses, providing researchers with a tool to better understand the mechanisms underlying this process.
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Study of Graft-versus-Host Disease (GvHD)
- Application : PPADS tetrasodium salt has been used in the study of Graft-versus-Host Disease (GvHD), a common complication following allogeneic tissue transplantation .
- Method : In a humanized mouse model, PPADS tetrasodium salt was found to block P2X7 receptors, which play a crucial role in the development of GvHD .
- Results : The application of PPADS tetrasodium salt resulted in a reduction in the clinical and histological development of GvHD .
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Study of Calcium Responses to Mild Hypoosmotic Stress
- Application : PPADS tetrasodium salt is used to study calcium responses to mild hypoosmotic stress in cortical slices .
- Method : By blocking P2X receptors, PPADS tetrasodium salt can delay the onset of these calcium responses .
- Results : This allows researchers to better understand the mechanisms underlying these responses .
- Study of P2X Receptors
- Application : PPADS tetrasodium salt is a non-selective P2 purinergic antagonist . It blocks recombinant P2X1, P2X2, P2X3, P2X5 (IC50 = 1 - 2.6 μM), native P2Y2-like (IC50 0.9 mM), and recombinant P2Y4 (IC50 15 mM) receptors .
- Method : By blocking these receptors, PPADS tetrasodium salt can be used to study the role of these receptors in various physiological processes .
- Results : The specific outcomes of these studies would depend on the particular physiological process being studied .
Safety And Hazards
properties
IUPAC Name |
tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWUCJJNVPCHT-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N3Na4O12PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017674 | |
Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ppads tetrasodium salt | |
CAS RN |
192575-19-2 | |
Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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